Palmitoyl tripeptide-5 bistrifluoracetate salt

Übersicht

Beschreibung

Palmitoyl tripeptide-5 bistrifluoracetate salt, also known as Syn-Coll, is a synthetic signal oligopeptide . It is a cosmeceutical peptide that promotes skin cell growth, inhibits oxygen and hydroxyl radicals, and promotes matrix protein synthesis, especially collagen . It may also increase the production of elastin, hyaluronic acid, glycosaminoglycan, and fibronectin .

Synthesis Analysis

Palmitoyl tripeptide-5 is a synthetic signal peptide, also known as palmitoyl tripeptide-3, Pal-KVK, and SYN-COLL . It mimics thrombospondin and causes the sequence Arg-PheLys to bind to the inactive form of transforming growth factor-β, inducing the release of active transforming growth factor-β (TGF-β) .Molecular Structure Analysis

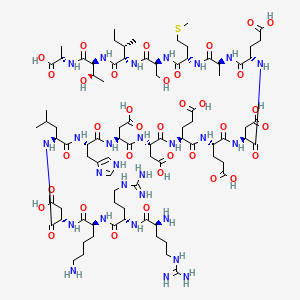

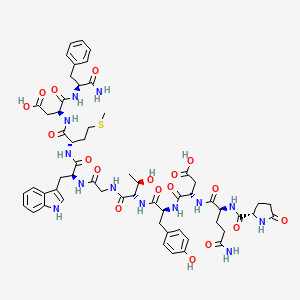

The formal name of Palmitoyl tripeptide-5 bistrifluoracetate salt is N2-(1-oxohexadecyl)-L-lysyl-L-valyl-L-lysine, 2,2,2-trifluoroacetate (1:2). Its molecular formula is C33H65N5O5 • 2CF3COOH . The molecular weight is 840.0 .Physical And Chemical Properties Analysis

Palmitoyl tripeptide-5 bistrifluoracetate salt is a crystalline solid . It is soluble in DMF, DMSO, and Ethanol .Wissenschaftliche Forschungsanwendungen

Skin Cell Proliferation and Rejuvenation

Palmitoyl Tripeptide-5, also known as Syn-Coll, is under scientific investigation for its potential capacity to bolster the production of collagen type I . It has shown potential to minimize wrinkle depth and possibly provide support in accelerating natural protein production, contributing to the firming and hydration of the skin .

Stimulation of Transforming Growth Factor-β (TGF-β)

The functioning of Palmitoyl Tripeptide-5 is linked to the stimulation of transforming growth factor-β (TGF-β) . The core sequence Lys-Arg-Phe-Lys within the structure of thrombospondin-1 (TSP-1) is widely recognized as the stimulator for TGF-β activation . As a striking parallel, Syn-Coll, comprising the sequence Palmitoyl-Lys-Val-Lys, has been implicated in potentially evoking similar responses in TGF-β .

Collagen Synthesis

Palmitoyl Tripeptide-5 has been implicated in stimulating the synthesis of collagen . It is proposed that this synthetic peptide may operate by imitating the functionality of thrombospondin-1 (TSP-1) to activate the growth factor transforming growth factor-β (TGF-β) .

Interference with Matrix Metalloproteinase 1 and 3 (MMP1 and MMP3)

One proposed mechanism suggests that Syn-Coll possibly interferes with the activities of matrix metalloproteinase 1 and 3 (MMP1 and MMP3), enzymes that play a pivotal role in the natural degradation of collagen . These enzymes are involved in the normal turnover of aging collagen, but they may become notably upregulated during inflammatory states, potentially leading to premature skin damage and the emergence of wrinkles in the skin .

Cosmetic Applications

Palmitoyl Tripeptide-5 is used in various cosmetic products . A cream containing palmitoyl tripeptide-1 (3 ppm) was applied to 15 female subjects twice daily for 4 weeks . The results were negative for skin irritation and sensitization .

Reduction of Aging Signals

Palmitoyl tripeptide-3/5 enhances collagen synthesis and reduces collagen breakdown by interfering with MMP-1 and MMP-3 collagen degradation, leading thereby to improvements in aging signals .

Wirkmechanismus

Safety and Hazards

This product is not intended for human or veterinary use . It is recommended to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

In the last two decades, many new peptides have been developed, and new knowledge on how peptides improve the skin has been uncovered . The spectrum of peptides in the field of cosmetics is continuously growing . Well-known and documented peptides like copper tripeptide are still under research to obtain more details on their effectiveness, and for the development of new treatments . Palmitoyl pentapeptide-4 and Carnosine are other well-researched cosmeceuticals .

Eigenschaften

IUPAC Name |

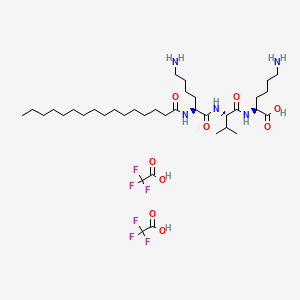

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H65N5O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-29(39)36-27(21-17-19-24-34)31(40)38-30(26(2)3)32(41)37-28(33(42)43)22-18-20-25-35;2*3-2(4,5)1(6)7/h26-28,30H,4-25,34-35H2,1-3H3,(H,36,39)(H,37,41)(H,38,40)(H,42,43);2*(H,6,7)/t27-,28-,30-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCOHLNFINRFFR-RROPMPDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67F6N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211382 | |

| Record name | Palmitoyl tripeptide-5 bistrifluoracetate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

839.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

623172-56-5 | |

| Record name | Palmitoyl tripeptide-5 bistrifluoracetate salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623172565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoyl tripeptide-5 bistrifluoracetate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL TRIPEPTIDE-5 TRIFLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IV5XO4TGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.